molecular formula C10H15N5S B6952098 N-[(1,5-dimethylimidazol-2-yl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine

N-[(1,5-dimethylimidazol-2-yl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine

Cat. No.: B6952098
M. Wt: 237.33 g/mol
InChI Key: KTOQGXMMLHOFSE-UHFFFAOYSA-N
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Description

N-[(1,5-dimethylimidazol-2-yl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features both imidazole and thiadiazole rings. These structural motifs are known for their versatility and are commonly found in various biologically active molecules. The compound’s unique structure makes it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[(1,5-dimethylimidazol-2-yl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5S/c1-4-9-13-14-10(16-9)12-6-8-11-5-7(2)15(8)3/h5H,4,6H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOQGXMMLHOFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NCC2=NC=C(N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,5-dimethylimidazol-2-yl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine typically involves the formation of the imidazole and thiadiazole rings followed by their subsequent coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be synthesized via the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles . The thiadiazole ring can be formed through the reaction of thiosemicarbazide with ethyl bromoacetate under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis with optimization for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Techniques such as flash vacuum pyrolysis and microreactor technology are employed to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-[(1,5-dimethylimidazol-2-yl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or thiadiazole rings, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide or hydrochloric acid in water.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(1,5-dimethylimidazol-2-yl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1,5-dimethylimidazol-2-yl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity, while the thiadiazole ring can interact with biological membranes, altering their permeability. These interactions can disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,5-dimethylimidazol-2-yl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine stands out due to its dual-ring structure, which imparts unique chemical and biological properties

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